molecular formula C7H6ClNaO2S B1604064 3-Chloro-4-methylbenzenesulfinic acid sodium salt CAS No. 144772-86-1

3-Chloro-4-methylbenzenesulfinic acid sodium salt

Cat. No. B1604064
M. Wt: 212.63 g/mol
InChI Key: IWDSCFJWVQAJBK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methylbenzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H6ClNaO2S and a molecular weight of 212.63 . It is used for research purposes .


Molecular Structure Analysis

The InChI key for this compound is IWDSCFJWVQAJBK-UHFFFAOYSA-M . The InChI string is InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6 (11 (9)10)4-7 (5)8;/h2-4H,1H3, (H,9,10);/q;+1/p-1 .

Scientific Research Applications

Photodegradation of Chlorobenzoic Acids

3-Chloro-4-methylbenzenesulfinic acid sodium salt is relevant in the study of the photodegradation of chlorobenzoic acids. Ultraviolet irradiation of chlorobenzoic acids in aqueous solutions of their sodium salts leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This process is significant in environmental chemistry, particularly in the degradation of aromatic pollutants under UV exposure (Crosby & Leitis, 1969).

Synthesis of Sodium 4-Amino-3-nitrobenzenesulfonate

The compound is also involved in the synthesis of sodium 4-amino-3-nitrobenzenesulfonate. This process is central to certain chemical syntheses where the N-ethoxycarbonyl group, located ortho to a nitro group, is removed by dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).

Formation of Chlorinated Aromatic Compounds in AOPs

The compound is significant in the study of the formation of chlorinated aromatic compounds during advanced oxidation processes (AOPs). It has been found that high concentrations of chloride can enhance the decoloration of dyes in Co/PMS AOPs, leading to the formation of various chlorinated aromatic compounds, which is vital for understanding the treatment of chloride-rich wastewater (Yuan et al., 2011).

Application in Water Soluble Polypyrrole Synthesis

It plays a role in the synthesis of water-soluble polypyrroles, where functional dopants like sodium 4-methylbenzenesulfonate are used. The resulting polymers, after treatment with chlorosulfonic acid, yield sulfonic acid-bearing water-soluble polypyrroles. These materials are important in the development of functional materials with applications in electronics and materials science (Jang, Lee, & Moon, 2004).

Coordination Polymeric Structures

The sodium salt of 4-chloro-3-nitrobenzoic acid, a related compound, shows interesting coordination polymeric structures. These structures, stabilized by hydrogen bonding and π-π interactions, offer insights into the design of metal complexes and coordination polymers with potential applications in material science and catalysis (Smith, 2013).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSCFJWVQAJBK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635597
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzenesulfinic acid sodium salt

CAS RN

144772-86-1
Record name Sodium 3-chloro-4-methylbenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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